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Compound of Interest

Compound Name: Dibutyl hydrogen phosphite

Cat. No.: B085527

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
dibutyl phosphite (CAS No: 1809-19-4), a compound of interest in various chemical and
pharmaceutical applications. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for
compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
For dibutyl phosphite, *H, 13C, and 3P NMR are particularly informative.

1H NMR Data

The proton NMR spectrum of dibutyl phosphite exhibits characteristic signals corresponding to
the different protons in the butyl chains and the unique proton directly attached to the
phosphorus atom.
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] Chemical Shift (d) o Coupling Constant
Assignment Multiplicity
ppm (J) Hz
) 1JP-H = 680-700, 3JH-
H-P ~6.8 Doublet of Triplets
H=7

O-CH:z ~4.0 Quartet 3JH-H=7

CH: ~1.6 Sextet 3JH-H=7

CH: ~1.4 Sextet 3JH-H=7

CHs ~0.9 Triplet 3JH-H=7

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the spectrometer's field strength.

*C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
As experimental data for dibutyl phosphite is not readily available in the searched literature, a
predicted spectrum is presented below based on computational models.

Assignment Predicted Chemical Shift () ppm
O-CH: 65.5
CH: 325
CH: 18.8
CHs 13.6

*P NMR Data

Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. While specific
experimental data for dibutyl phosphite was not found, data for the closely related di-tert-butyl
phosphite shows a chemical shift in the range of d = 5-10 ppm relative to an external standard
of 85% HsPOa. This region is characteristic of phosphite esters. The signal for dibutyl phosphite
is expected to be a doublet due to the one-bond coupling with the directly attached proton.
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Infrared (IR) Spectroscopy

The IR spectrum of dibutyl phosphite reveals the presence of key functional groups.

Frequency (cm~1) Vibrational Mode Intensity
~2960 C-H stretch (alkane) Strong
~2440 P-H stretch Medium
~1260 P=0 stretch Strong
~1030 P-O-C stretch Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dibutyl phosphite results in fragmentation of
the molecule, providing information about its molecular weight and structure.

m/z Relative Intensity (%) Proposed Fragment
194 ~5 [M]* (Molecular lon)
139 ~100 [M - CaHs]*

111 ~20 [M - CaHsO - H]*

83 ~40 [P(OH)a]*

57 ~60 [CaHo]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described above.

NMR Spectroscopy

A solution of dibutyl phosphite (typically 5-25 mg) is prepared in a deuterated solvent (e.g.,
CDClIs, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. *H, 3C, and 3P NMR spectra are
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acquired on a spectrometer operating at a field strength of, for example, 400 MHz for *H. For
13C and 3P NMR, proton decoupling is typically used to simplify the spectra.

Infrared Spectroscopy

A drop of neat dibutyl phosphite is placed between two potassium bromide (KBr) or sodium
chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The
IR spectrum is then recorded.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a dilute solution of dibutyl phosphite in a
volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass
spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The
sample is vaporized and then ionized by a beam of electrons, typically at 70 eV.

Visualizations
Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis of Dibutyl Phosphite

Sample Preparation

Dibutyl Phosphite Sample

S ectroscop‘i; Techniques

NMR Spectroscopy
(1H, 13C, 31P)

IR Spectroscopy Mass Spectrometry

Data Analysis
\ 4

Absorption Bands

Chemical Shifts,
Coupling Constants

Mass-to-Charge Ratios,
Fragmentation Pattern

StructuralLlucidation

Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of dibutyl phosphite.

Mass Spectrometry Fragmentation Pathway
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Proposed EI-MS Fragmentation of Dibutyl Phosphite
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Caption: Key fragmentation pathways of dibutyl phosphite in EI-MS.

« To cite this document: BenchChem. [Spectroscopic Profile of Dibutyl Phosphite: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085527#spectroscopic-data-nmr-ir-ms-of-dibutyl-
phosphite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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